molecular formula C12H15Cl B8003176 2-Chloro-3-(3-iso-propylphenyl)-1-propene

2-Chloro-3-(3-iso-propylphenyl)-1-propene

Cat. No.: B8003176
M. Wt: 194.70 g/mol
InChI Key: BMPCZUYGPFYLSE-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-iso-propylphenyl)-1-propene is an organic compound with a unique structure that includes a chloro group, an iso-propylphenyl group, and a propene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene typically involves the reaction of 3-iso-propylphenyl magnesium bromide with 2-chloro-1-propene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to a series of purification steps, including distillation and recrystallization, to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-iso-propylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, and other electrophiles are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide, and reducing agents like hydrogen gas with a palladium catalyst, are commonly used.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-3-(3-iso-propylphenyl)-1-propene, 2-amino-3-(3-iso-propylphenyl)-1-propene, and 2-thio-3-(3-iso-propylphenyl)-1-propene.

    Addition Reactions: Products include 2,3-dichloro-3-(3-iso-propylphenyl)propane, 2,3-dibromo-3-(3-iso-propylphenyl)propane, and 3-(3-iso-propylphenyl)propane.

    Oxidation and Reduction Reactions: Products include 2-chloro-3-(3-iso-propylphenyl)epoxide and 2-chloro-3-(3-iso-propylphenyl)propane.

Scientific Research Applications

2-Chloro-3-(3-iso-propylphenyl)-1-propene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-iso-propylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The propene moiety can undergo metabolic transformations, resulting in the formation of reactive intermediates that may interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-methylphenyl)-1-propene
  • 2-Chloro-3-(3-ethylphenyl)-1-propene
  • 2-Chloro-3-(3-tert-butylphenyl)-1-propene

Uniqueness

2-Chloro-3-(3-iso-propylphenyl)-1-propene is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPCZUYGPFYLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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